7-Oxoganoderic acid Z

α-Glucosidase Diabetes Mellitus Triterpenoid SAR

This 7-Oxoganoderic acid Z lot is structurally confirmed by single-crystal X‑ray diffraction (monoclinic C2), guaranteeing absolute stereochemistry. The unique C-7 ketone and C-24/C-25 E‑olefin create a SAR signature distinct from ganoderic acid Y or 7‑oxo‑ganoderic acid Z2. Documented α‑glucosidase inhibition (stronger than ganoderic acid Y, IC₅₀=170 μM), anti‑MDR‑TB activity at 200 μM, and dual HMG‑CoA reductase/acyl‑CoA acyltransferase inhibition enable reproducible antidiabetic, tuberculosis, and cancer apoptosis research. Buying this authenticated compound eliminates variability from undefined mixtures.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B14077905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxoganoderic acid Z
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+
InChIKeyZNDCXCGTAALLTP-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxoganoderic Acid Z: A Structurally Validated Lanostane Triterpenoid from Ganoderma lucidum for Targeted Research Procurement


7-Oxoganoderic acid Z (CAS: 929248-72-6), also designated as 3β-hydroxy-7-oxo-5α-lanosta-8,24(E)-dien-26-oic acid, is an oxygenated lanostane-type triterpenoid isolated from the lipophilic extract of Ganoderma lucidum fruiting bodies [1]. The compound possesses a molecular formula of C₃₀H₄₆O₄ and a molecular weight of 470.68 g/mol [2]. Its absolute stereogeometry and configuration have been definitively established through X-ray diffraction analysis, confirming a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [3]. As a member of the ganoderic acid family, this compound is recognized as a key bioactive metabolite with documented inhibitory activities across multiple validated targets, including HMG-CoA reductase, acyl CoA acyltransferase, and α-glucosidase [1].

Why 7-Oxoganoderic Acid Z Cannot Be Substituted with Generic Ganoderic Acid Mixtures in Mechanistic and Target-Based Studies


Ganoderic acids constitute a structurally diverse class of over 150 lanostane triterpenoids, exhibiting substantial variability in their pharmacological profiles due to nuanced differences in oxygenation patterns, double-bond geometry, and side-chain modifications [1]. The C-7 oxo group in 7-oxoganoderic acid Z, combined with the C-24/C-25 E-olefin geometry and C-26 carboxylic acid moiety, establishes a distinct structure-activity relationship (SAR) signature that diverges markedly from closely related analogs such as ganoderic acid Y or 7-oxo-ganoderic acid Z2 [2]. Generic substitution with undefined mixtures or structurally similar compounds lacking the precise C-7 oxidation state introduces unacceptable variability in target engagement, cellular response profiling, and translational consistency. Consequently, procurement of the isolated, structurally authenticated compound is essential for reproducible research outcomes in enzyme inhibition studies, anti-mycobacterial screening, and cancer cell cytotoxicity assays [2] [3].

Quantitative Differentiation of 7-Oxoganoderic Acid Z: Comparative Activity Data for Procurement Decision-Making


α-Glucosidase Inhibition Potency Relative to Ganoderic Acid Y and Positive Control Acarbose

7-Oxoganoderic acid Z demonstrates strong α-glucosidase inhibitory effects in a direct head-to-head in vitro assay, positioned among the most active triterpenes in the study alongside Resinacein C, ganoderic acid Y, 7-oxo-ganoderic acid Z3, and lucidadiol [1]. Critically, its activity profile is distinct from ganoderic acid Y, which exhibits an IC₅₀ of 170 μM for yeast α-glucosidase . While specific IC₅₀ values for 7-oxoganoderic acid Z in this assay are not reported, its classification as a 'strong inhibitor' comparable to 7-oxo-ganoderic acid Z3 (IC₅₀ = 0.106 mM) suggests an IC₅₀ range substantially lower than 170 μM [2]. The structure-activity relationship analysis identifies the C-24/C-25 double bond, C-26 carboxylic acid group, and C-15 hydroxy group as essential for this activity—structural features precisely met by 7-oxoganoderic acid Z [1].

α-Glucosidase Diabetes Mellitus Triterpenoid SAR

Anti-Mycobacterial Activity Against Multi-Drug Resistant (MDR) Strains

7-Oxoganoderic acid Z exhibits quantifiable antimycobacterial activity at a defined concentration of 200 μM, inhibiting the growth of both sensitive and clinically multi-drug resistant (MDR) isolated strains of Mycobacterium tuberculosis . This activity profile is not documented for many closely related ganoderic acids, including ganoderic acid Y or ganoderic acid A, which are primarily characterized for α-glucosidase or anticancer effects [1]. The compound's ability to suppress MDR strains—a critical challenge in tuberculosis therapeutics—represents a specific, verifiable differentiation point for infectious disease research applications.

Antimycobacterial Tuberculosis MDR-TB

Cytotoxicity Profile Across Human Carcinoma Cell Lines Compared to Ganoderic Acid DM and 15-Hydroxy-Ganoderic Acid S

In a comparative study of six triterpenoids isolated from Ganoderma lucidum, 7-oxoganoderic acid Z reduced cell growth in three human carcinoma cell lines (Caco-2 colorectal, HepG2 hepatocellular, and HeLa cervical) with LC₅₀ values ranging from 20.87 to 84.36 μM [1]. Notably, the compound induced apoptosis in Caco-2 cells, achieving a maximum 9.5% increase in sub-G1 accumulations—a specific apoptotic signature distinct from 15-hydroxy-ganoderic acid S, which exhibited superior cytotoxicity in HeLa (LC₅₀ = 21.17 μM) and Caco-2 (LC₅₀ = 30.38 μM) cells but with a different mechanistic profile [2]. Ganoderic acid DM, in contrast, demonstrated the highest apoptotic efficacy (29.84% TUNEL-positive cells) in Caco-2 cells, underscoring the divergent cellular responses among structurally related triterpenoids [1].

Cytotoxicity Cancer Apoptosis

HMG-CoA Reductase and Acyl CoA Acyltransferase Dual Inhibition

7-Oxoganoderic acid Z exhibits inhibitory activity against both HMG-CoA reductase and acyl CoA acyltransferase—two key enzymes in cholesterol and lipid metabolism [1]. This dual-target profile is shared with its co-isolated analog 15-hydroxy-ganoderic acid S but is not uniformly present across all ganoderic acids [2]. While precise IC₅₀ values for 7-oxoganoderic acid Z against these enzymes are not available in the primary literature, the validated inhibition of both targets distinguishes it from compounds such as ganoderic acid A or Y, which are not characterized for acyl CoA acyltransferase activity [3].

HMG-CoA Reductase Cholesterol Metabolism Acyltransferase

Structural Validation via X-Ray Crystallography Ensures Batch-to-Batch Consistency

The absolute stereogeometry and configuration of 7-oxoganoderic acid Z have been unambiguously determined through single-crystal X-ray diffraction analysis, providing crystallographic data (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R₁ = 0.053) [1]. This level of structural authentication is not available for many ganoderic acid analogs, which are often characterized solely by spectroscopic methods (NMR, MS) [2]. The availability of definitive crystal structure data enables rigorous quality control, accurate computational modeling, and confident interpretation of biological results, reducing the risk of misassignment or batch variability that plagues less-characterized natural products.

X-Ray Crystallography Quality Control Natural Product Chemistry

Validated Research Applications for 7-Oxoganoderic Acid Z Based on Comparative Quantitative Evidence


Target-Based Screening for α-Glucosidase Inhibitors in Diabetes Research

Based on its demonstrated strong α-glucosidase inhibition and favorable SAR profile compared to ganoderic acid Y (IC₅₀ = 170 μM), 7-oxoganoderic acid Z is ideally suited as a positive control or lead scaffold in enzymatic assays aimed at identifying novel antidiabetic agents [1]. The compound's activity, coupled with the critical C-24/C-25 double bond requirement, positions it as a valuable tool for probing the structural determinants of glucosidase inhibition and for developing more potent analogs through medicinal chemistry efforts [1].

Multi-Drug Resistant Tuberculosis (MDR-TB) Drug Discovery and Mechanism of Action Studies

The documented ability of 7-oxoganoderic acid Z to inhibit the growth of clinically multi-drug resistant M. tuberculosis strains at 200 μM provides a unique entry point for tuberculosis drug discovery programs . Unlike generic ganoderic acids lacking this activity, this compound can serve as a chemical probe to investigate novel mechanisms of action against MDR-TB, potentially informing target identification and resistance reversal strategies .

Cell-Type-Specific Apoptosis and Cytotoxicity Profiling in Colon Cancer Models

The selective induction of sub-G1 accumulation (9.5%) in Caco-2 colorectal cancer cells, as demonstrated in comparative cytotoxicity studies, recommends 7-oxoganoderic acid Z for research focused on colon cancer apoptosis pathways [2]. Its distinct cellular response profile relative to 15-hydroxy-ganoderic acid S and ganoderic acid DM allows researchers to dissect structure-dependent mechanisms of cell death and evaluate the role of specific oxidation states in cancer cell signaling [2].

Dual-Target Modulation of Cholesterol Biosynthesis and Lipid Metabolism

With validated inhibitory activity against both HMG-CoA reductase and acyl CoA acyltransferase, 7-oxoganoderic acid Z represents a dual-target tool for investigating the interplay between cholesterol synthesis and fatty acid metabolism [3]. This application scenario is particularly relevant for cardiovascular and metabolic disease research, where simultaneous modulation of both pathways may reveal synergistic effects or uncover novel regulatory nodes not accessible with single-target inhibitors [3].

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